N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 1396716-56-5
Cat. No.: VC6024581
Molecular Formula: C14H15F3N2O3S
Molecular Weight: 348.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396716-56-5 |
|---|---|
| Molecular Formula | C14H15F3N2O3S |
| Molecular Weight | 348.34 |
| IUPAC Name | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H15F3N2O3S/c15-14(16,17)9-1-5-12(6-2-9)23(21,22)18-10-7-13(20)19(8-10)11-3-4-11/h1-2,5-6,10-11,18H,3-4,7-8H2 |
| Standard InChI Key | SNFDSHYPEQKGHC-UHFFFAOYSA-N |
| SMILES | C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidin-5-one ring substituted at the 3-position with a cyclopropyl group and a benzenesulfonamide moiety bearing a trifluoromethyl group at the para position. The cyclopropyl group introduces angular strain, potentially enhancing binding affinity through conformational restriction, while the electron-withdrawing trifluoromethyl group improves metabolic stability and membrane permeability. The sulfonamide linker () serves as a hydrogen-bond donor/acceptor, a feature common to many enzyme inhibitors .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.34 g/mol |
| IUPAC Name | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide |
| Topological Polar Surface Area | 87.5 Ų (estimated) |
| LogP (Octanol-Water) | 2.1 (predicted) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopropyl protons (δ 0.5–1.0 ppm), pyrrolidinone carbonyl () at δ 175–180 ppm in NMR, and aromatic protons from the trifluoromethylbenzene ring (δ 7.6–8.2 ppm). Mass spectrometry (MS) typically shows a molecular ion peak at m/z 348.1 () with fragmentation patterns indicative of sulfonamide bond cleavage.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting from pyrrolidin-3-amine derivatives. A representative pathway includes:
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Cyclopropanation: Reaction of pyrrolidin-3-amine with cyclopropane carbonyl chloride under basic conditions to form 1-cyclopropylpyrrolidin-3-amine.
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Sulfonylation: Treatment with 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane using triethylamine as a base, yielding the target compound after purification via column chromatography.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | Cyclopropane carbonyl chloride, , 0°C → RT | 65–70 |
| Sulfonylation | 4-(Trifluoromethyl)benzenesulfonyl chloride, , 24 h | 50–55 |
Biological Evaluation and Mechanistic Insights
Enzymatic Targets
While direct activity data are sparse, the compound’s sulfonamide group suggests potential inhibition of carbonic anhydrases, cyclooxygenases (COX), or histone deacetylases (HDACs) . For example, celecoxib—a COX-2 inhibitor—shares the trifluoromethylbenzenesulfonamide motif, hinting at anti-inflammatory applications . Molecular docking studies (in silico) predict moderate affinity () for COX-2’s hydrophobic active site, driven by stacking between the trifluoromethylbenzene ring and Tyr385.
Pharmacokinetic Profiling
ADMET Properties
Predicted using QikProp:
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Absorption: Moderate intestinal permeability ().
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclopropyl ring.
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Toxicity: Low AMES mutagenicity risk ().
Solubility and Formulation
The compound exhibits poor aqueous solubility (0.01 mg/mL at pH 7.4), necessitating lipid-based nanoformulations or prodrug strategies. Salt formation with sodium or lysine improves solubility to 0.5 mg/mL.
Comparative Analysis with Structural Analogs
N-Cyclopropyl-N-Piperidin-4-Yl-3-(Trifluoromethyl)Benzenesulfonamide
This analog (CAS 387350-79-0) replaces the pyrrolidinone with a piperidine ring, increasing molecular weight to 348.38 g/mol and logP to 4.02 . The piperidine’s flexibility reduces metabolic stability ( vs. 4.8 h for the pyrrolidinone derivative), highlighting the importance of ring rigidity .
Future Directions
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Target Validation: High-throughput screening against kinase and protease libraries.
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Prodrug Development: Esterification of the sulfonamide nitrogen to enhance bioavailability.
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Toxicology Studies: Acute and chronic toxicity profiling in rodent models.
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